![molecular formula C23H26N4O4S B2458678 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 941914-90-5](/img/structure/B2458678.png)
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl triflates) using a palladium catalyst. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature .
Applications::Protodeboronation
Protodeboronation is a process where boron-containing compounds lose their boron functionality. In the case of pinacol boronic esters, protodeboronation can lead to the formation of new compounds. For instance, less nucleophilic boron ate complexes can be used to prevent unwanted aryl addition during lactam synthesis .
Applications::Stability of Boronic Esters
Boronic acids and their esters are promising compounds for drug design and neutron capture therapy. However, their stability in water is limited. Researchers continue to explore ways to improve their stability and develop novel applications .
Applications::properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-15-8-9-16(2)20(14-15)22-25-26-23(31-22)24-21(28)17-10-12-19(13-11-17)32(29,30)27(3)18-6-4-5-7-18/h8-14,18H,4-7H2,1-3H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGQPKYMTRTKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide |
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